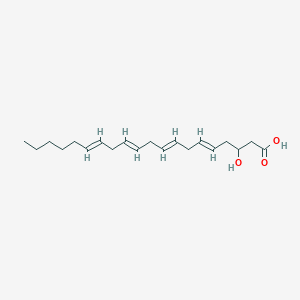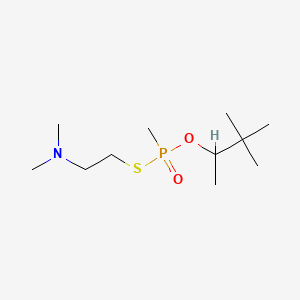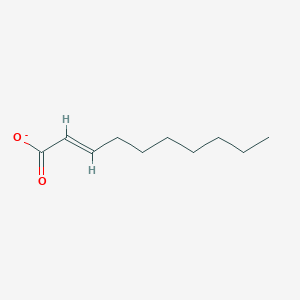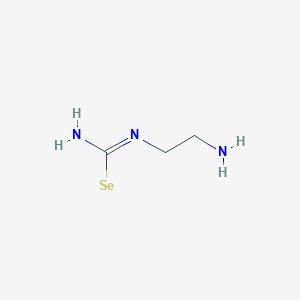
磷酸锌四水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc phosphate tetrahydrate is an inorganic compound with the chemical formula Zn₃(PO₄)₂·4H₂O. It appears as a white crystalline powder and is known for its insolubility in water but solubility in acidic solutions. This compound is widely used in various applications, including as a corrosion-resistant coating on metal surfaces and in dental cements.
科学研究应用
Zinc phosphate tetrahydrate has numerous applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for other zinc compounds.
Biology: Studied for its role in biological systems and its potential use in biocompatible materials.
Medicine: Used in dental cements and as a potential material for bone regeneration due to its biocompatibility.
Industry: Employed as a corrosion-resistant coating for metals and as a pigment in paints[][3].
作用机制
Target of Action
Zinc phosphate tetrahydrate primarily targets metal surfaces where it is used as a corrosion-resistant coating . In the field of dentistry, it targets tooth structures, specifically in the cementation of inlays, crowns, bridges, and orthodontic appliances .
Mode of Action
Zinc phosphate tetrahydrate interacts with its targets by forming a protective layer. This layer acts as a barrier, preventing corrosive substances from reaching the metal surface . In dentistry, it forms a cement that binds dental appliances to the tooth structure .
Biochemical Pathways
It’s known that zinc plays a crucial role in various biological roles: catalytic, structural, and regulatory . The interaction of zinc phosphate tetrahydrate with these biological roles is an area of ongoing research.
Pharmacokinetics
It’s known that zinc phosphate tetrahydrate is insoluble in water , which may impact its bioavailability.
Result of Action
The primary result of zinc phosphate tetrahydrate’s action is the protection of metal surfaces from corrosion . In dentistry, it provides a strong, durable bond between dental appliances and tooth structures .
Action Environment
The action of zinc phosphate tetrahydrate can be influenced by environmental factors. For instance, it coats better on a crystalline structure than bare metal, so a seeding agent is often used as a pre-treatment . Its solubility can also be affected by the presence of certain substances, such as dilute mineral acids, acetic acid, ammonia solutions, and alkali hydroxide solutions .
准备方法
Synthetic Routes and Reaction Conditions
Zinc phosphate tetrahydrate can be synthesized through the reaction of zinc salts with phosphate compounds in an aqueous solution. One common method involves reacting zinc acetate with phosphoric acid at specific pH levels and temperatures. For instance, the reaction can be carried out at pH 4 with mild stirring at 90°C for the α-form and at 20°C for the β-form .
Industrial Production Methods
On an industrial scale, zinc phosphate tetrahydrate is produced by reacting zinc oxide or zinc salts with phosphoric acid. The process involves careful control of reaction conditions to ensure the formation of the desired hydrate form. The resulting product is then filtered, washed, and dried to obtain the final compound .
化学反应分析
Types of Reactions
Zinc phosphate tetrahydrate undergoes various chemical reactions, including:
Dehydration: Upon heating, it loses water molecules to form anhydrous zinc phosphate.
Acid-Base Reactions: It reacts with acids to form soluble zinc salts and phosphoric acid.
Hydrolysis: In the presence of water, it can hydrolyze to form zinc hydroxide and phosphoric acid.
Common Reagents and Conditions
Dehydration: Heating at temperatures above 100°C.
Acid-Base Reactions: Using strong acids like hydrochloric acid or sulfuric acid.
Hydrolysis: Occurs in aqueous solutions, especially under acidic or basic conditions.
Major Products Formed
Anhydrous Zinc Phosphate: Formed by dehydration.
Zinc Salts and Phosphoric Acid: Formed by acid-base reactions.
Zinc Hydroxide and Phosphoric Acid: Formed by hydrolysis.
相似化合物的比较
Similar Compounds
Hopeite (Zn₃(PO₄)₂·4H₂O): A naturally occurring mineral form of zinc phosphate tetrahydrate.
Parahopeite (Zn₃(PO₄)₂·4H₂O): Another mineral form with similar properties.
Tarbuttite (Zn₂(PO₄)(OH)): A hydrous zinc phosphate mineral with similar applications.
Uniqueness
Zinc phosphate tetrahydrate is unique due to its specific hydrate form, which provides distinct properties such as enhanced solubility in acidic solutions and specific crystallographic structures. These properties make it particularly useful in applications requiring controlled solubility and biocompatibility .
属性
CAS 编号 |
7543-51-3 |
|---|---|
分子式 |
H5O5PZn |
分子量 |
181.4 g/mol |
IUPAC 名称 |
phosphoric acid;zinc;hydrate |
InChI |
InChI=1S/H3O4P.H2O.Zn/c1-5(2,3)4;;/h(H3,1,2,3,4);1H2; |
InChI 键 |
YSOQMCRMULBGPJ-UHFFFAOYSA-N |
SMILES |
O.O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] |
规范 SMILES |
O.OP(=O)(O)O.[Zn] |
Key on ui other cas no. |
15491-18-6 7543-51-3 |
同义词 |
hopeite zinc hydrogen phosphate zinc phosphate zinc phosphate (2:3), tetrahydrate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1258514.png)










